![molecular formula C12H13N3O3S B2802523 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1253394-80-7](/img/structure/B2802523.png)
5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have been studied due to their wide range of biological activities . They are part of the larger family of pyrimidines, which are key components of many important biomolecules, including nucleic acids.
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines can involve several methods. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .Scientific Research Applications
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines, including derivatives of this compound, exhibit antiproliferative properties. They interfere with cell growth and division, making them promising candidates for cancer treatment . Notably, the compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, shows potential as an antiproliferative agent.
Tyrosine Kinase Inhibition
Some pyrido[2,3-d]pyrimidin-7-one derivatives act as tyrosine kinase inhibitors. For instance, TKI-28 is noteworthy in this category. Tyrosine kinases play essential roles in cell signaling and are implicated in various diseases, including cancer .
Cyclin-Dependent Kinase (CDK4) Inhibition
Certain pyrido[2,3-d]pyrimidin-7-one derivatives function as CDK4 inhibitors. These compounds regulate cell cycle progression and have implications for cancer therapy .
Bruton’s Tyrosine Kinase (BTK) Inhibition
Interestingly, the compound ®-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-7-yl)thiophene-2-carboxylate is a selective and covalent inhibitor of Bruton’s tyrosine kinase (BTK). BTK inhibition is crucial for treating B-cell malignancies.
DHFR Inhibition
The pyridopyrimidine drug inhibits dihydrofolate reductase (DHFR) with high affinity. By reducing the quantity of tetrahydrofolate necessary for RNA and DNA synthesis, it effectively halts cancer cell growth .
Smooth Synthesis of Pyrimidines
Researchers have reported an effective and smooth synthesis of functionally vital pyrimidines using 4-HO-TEMPO-facilitated [3 + 3] annulation. This method allows the construction of pyrimidine-based molecules with potential therapeutic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-tert-butyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-12(2,3)5-4-6(10(17)18)13-8-7(5)9(16)15-11(19)14-8/h4H,1-3H3,(H,17,18)(H2,13,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKCUKNWHBTBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid |
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